1,3-Dibenzylpiperidin-4-one: A Strategic Scaffold in Medicinal Chemistry
1,3-Dibenzylpiperidin-4-one: A Strategic Scaffold in Medicinal Chemistry
Topic: 1,3-Dibenzylpiperidin-4-one: Chemical Properties, Synthesis, and Structural Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary
1,3-Dibenzylpiperidin-4-one (CAS: 188788-31-0) represents a "privileged structure" in drug discovery—a core scaffold capable of providing ligands for diverse biological targets. Unlike its unsubstituted parent, N-benzyl-4-piperidone, the introduction of a benzyl group at the C3 position introduces a critical element of asymmetry and steric bulk.[1] This modification is pivotal for modulating receptor binding affinity, particularly in the development of neurokinin-1 (NK1) antagonists and novel opioid analgesics. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.
Chemical Structure and Physical Properties[2][3][4]
The molecule consists of a piperidine ring in a chair conformation, substituted at the nitrogen (N1) and the alpha-carbon (C3) with benzyl groups.
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 1,3-Dibenzylpiperidin-4-one | |
| CAS Number | 188788-31-0 | |
| Molecular Formula | C | |
| Molecular Weight | 279.38 g/mol | |
| LogP (Predicted) | ~4.02 | High lipophilicity due to dibenzyl substitution |
| H-Bond Acceptors | 2 | (Carbonyl O, Tertiary Amine N) |
| Stereochemistry | 1 Chiral Center (C3) | Synthesized as a racemate unless asymmetric catalysis is used |
| Appearance | Viscous Oil / Low-melting Solid | Often isolated as HCl or oxalate salt for stability |
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation .
-
N-Benzyl Group: Generally prefers the equatorial position to minimize 1,3-diaxial interactions, though nitrogen inversion is rapid.[1]
-
C3-Benzyl Group: The C3-benzyl substituent experiences steric strain.[1] In the thermodynamically preferred chair, the C3-benzyl group adopts an equatorial orientation to avoid 1,3-diaxial repulsion with the axial protons at C5 and C1.
-
Implication: This equatorial "locking" creates a defined hydrophobic vector, essential for fitting into lipophilic pockets of GPCRs (e.g., Mu-opioid or NK1 receptors).
Synthesis Protocols
The most robust route for the synthesis of 1,3-dibenzylpiperidin-4-one is the regioselective
Protocol: Kinetic Enolate Alkylation
Objective: Mono-alkylation at the C3 position.[1]
Reagents:
-
Substrate: 1-Benzylpiperidin-4-one (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq) or LiHMDS
-
Electrophile: Benzyl Bromide (1.05 eq)
-
Solvent: Anhydrous THF
-
Temperature: -78°C to 0°C[1]
Step-by-Step Methodology:
-
Enolate Formation: Charge a flame-dried reaction vessel with anhydrous THF and cool to -78°C under nitrogen. Add LDA (1.1 eq). Slowly add a solution of 1-benzylpiperidin-4-one in THF dropwise over 30 minutes.
-
Expert Insight: The low temperature (-78°C) favors the formation of the kinetic enolate and prevents self-condensation (aldol) of the ketone.
-
-
Alkylation: After stirring the enolate for 45 minutes, add benzyl bromide (1.05 eq) dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color typically changes from yellow/orange to pale yellow.
-
Quench: Quench with saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexane:EtOAc 9:1). Note that the product may be an oil; conversion to the hydrochloride salt (HCl/Ether) yields a stable solid.
Synthesis Pathway Diagram
Caption: Kinetic control via LDA ensures mono-alkylation at the C3 position, avoiding 3,5-dialkylation byproducts.
Reactivity Profile & Transformation Map
The 1,3-dibenzylpiperidin-4-one scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate.
Vector A: The Ketone (C4)
The C4 carbonyl is the primary handle for diversification.
-
Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)
yields 4-amino-piperidines.[1] This is the classic route to Fentanyl analogs and Neurokinin antagonists . -
Grignard Addition: Addition of aryl-magnesium halides yields tertiary alcohols (e.g., 4-aryl-4-piperidinols).[1]
Vector B: The Nitrogen (N1)
The N-benzyl group serves as a protecting group.[1]
-
Debenzylation: Hydrogenolysis (H
, Pd/C, MeOH, 60 psi) or treatment with 1-Chloroethyl chloroformate (ACE-Cl) removes the N-benzyl group, exposing the secondary amine for further coupling (e.g., amide coupling, SNAr).-
Note: The C3-benzyl group is chemically stable under standard N-debenzylation conditions, allowing selective N-deprotection.[1]
-
Vector C: The Alpha-Carbon (C3/C5)[1]
-
Chiral Resolution: The racemic ketone can be resolved via chiral HPLC or by formation of diastereomeric salts (e.g., with tartaric acid) prior to further functionalization.
Reactivity Diagram
Caption: Divergent synthesis pathways from the core scaffold allow access to amine, secondary amine, and tertiary alcohol derivatives.[1]
Applications in Drug Discovery[9][10]
Neurokinin-1 (NK1) Receptor Antagonists
The 3-benzyl-piperidine moiety mimics the spatial arrangement of phenylalanine residues found in endogenous peptides (Substance P).[1]
-
Mechanism: The benzyl group at C3 occupies a hydrophobic sub-pocket in the NK1 receptor, enhancing binding affinity compared to the unsubstituted analog.
-
Example: CP-99,994 and related substituted piperidines utilize this steric bulk to lock the conformation of the piperidine ring, improving selectivity.
Opioid Receptor Modulators
While 3-methylfentanyl is a well-known potent agonist, 3-benzyl analogs have been explored to modulate potency and metabolic stability.[1] The bulky benzyl group increases lipophilicity (LogP > 4), facilitating blood-brain barrier (BBB) penetration, but also introduces steric constraints that can shift efficacy from agonist to partial agonist/antagonist profiles depending on the N-substituent.
Safety and Handling
-
Hazards: 1,3-Dibenzylpiperidin-4-one is an irritant.[1][2] It is not classified as a controlled substance itself, but it is a structural isomer of regulated precursors.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is prone to oxidation; conversion to the HCl salt is recommended for long-term storage.[1]
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use in a fume hood to avoid inhalation of any volatile amine impurities.
References
-
Spirocyclic Furopyridines: Synthesis and
receptor affinity of regioisomeric spirocyclic furopyridines. European Journal of Medicinal Chemistry, 2014. [3][4][5][6][7][8][9] -
Piperidine Synthesis Review: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.[10] 5[3][4][5][6][8]
-
Chemical Data: 1-Benzyl-4-piperidone PubChem Entry (Parent Scaffold Data). PubChem, 2025. 1[3][4][5][6][7][8][9]
-
Fragment-Based Drug Discovery: Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry, 2022.[11] 11[3][4][5][6][7][8][9]
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